2-{[(3-BROMOPHENYL)METHYL]AMINO}BUTAN-1-OL
Description
2-{[(3-Bromophenyl)methyl]amino}butan-1-ol is a secondary amine derivative featuring a butan-1-ol backbone substituted with a 3-bromobenzylamino group. The compound’s structure consists of a 3-bromophenyl ring attached via a methylene bridge to the amino group at the second carbon of the butanol chain.
Properties
IUPAC Name |
2-[(3-bromophenyl)methylamino]butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-2-11(8-14)13-7-9-4-3-5-10(12)6-9/h3-6,11,13-14H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKHQUBRMKIQSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-BROMOPHENYL)METHYL]AMINO}BUTAN-1-OL typically involves the reaction of 3-bromobenzylamine with butanal in the presence of a reducing agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalyst depending on the specific reaction pathway
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-BROMOPHENYL)METHYL]AMINO}BUTAN-1-OL can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, ammonia, or other nucleophiles.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: De-brominated analogs.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(3-BROMOPHENYL)METHYL]AMINO}BUTAN-1-OL has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(3-BROMOPHENYL)METHYL]AMINO}BUTAN-1-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to receptors: Interaction with specific receptors or enzymes in biological systems.
Modulation of pathways: Influencing biochemical pathways related to its structural properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares 2-{[(3-Bromophenyl)methyl]amino}butan-1-ol with structurally related compounds, emphasizing molecular features and substituent effects:
Notes: *Theoretical formula based on structural analysis. †Calculated using atomic masses (Br ≈ 79.9). ‡Molar mass derived from molecular formula.
Detailed Research Findings
Substituent Effects on Physicochemical Properties
- Halogenation: The 3-bromophenyl group in the target compound increases molecular weight and lipophilicity compared to non-halogenated analogs. Bromine’s electron-withdrawing nature may reduce nucleophilic reactivity at the amino group relative to chlorine or fluorine derivatives .
- This contrasts with the bromophenyl group’s steric bulk and inductive effects .
- Electron-Withdrawing Groups : The trifluoromethyl group in significantly elevates electronegativity, likely improving metabolic stability but reducing solubility in aqueous media compared to methoxy-substituted analogs .
- Polar Substituents : Methoxy groups in enhance hydrophilicity and hydrogen-bonding capacity, suggesting improved solubility in polar solvents relative to halogenated derivatives .
Biological Activity
2-{[(3-Bromophenyl)methyl]amino}butan-1-ol, also known as 4-((3-bromobenzyl)amino)butan-1-ol, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a butanol backbone substituted with a bromophenyl group and an amino group. The presence of the bromine atom on the phenyl ring enhances its reactivity and potential biological activity. It has a chiral center at the butanol position, allowing for different stereoisomeric forms that may influence its interactions in biological systems.
The primary mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. The bromobenzyl group can interact with hydrophobic pockets in proteins, while the amino-butanol backbone can form hydrogen bonds with amino acid residues. These interactions may modulate enzyme activity and receptor signaling pathways, leading to various biological effects.
Biological Activity
Research indicates that compounds with similar structures often exhibit significant pharmacological properties. The presence of the amino group suggests potential interactions with neurotransmitter systems, possibly influencing mood or cognitive functions. Additionally, brominated compounds are known for their antimicrobial and antifungal properties, which may extend to this compound as well.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Potential activity against bacterial strains | |
| Antifungal | May exhibit antifungal properties | |
| Neurotransmitter Modulation | Potential effects on mood and cognition | |
| Enzyme Inhibition | Possible modulation of enzyme activities |
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
- Antimicrobial Activity : A study demonstrated that brominated compounds possess significant antimicrobial properties. The specific interactions between the bromobenzyl moiety and microbial enzymes suggest that this compound could be effective against certain bacterial strains.
- Neuropharmacological Effects : Research on structurally similar compounds indicates that they may affect neurotransmitter systems. For instance, compounds with amino groups have been shown to influence serotonin and dopamine pathways, suggesting potential applications in treating mood disorders.
- Enzyme Interaction Studies : Preliminary investigations into the enzyme inhibition capabilities of related compounds show promise in modulating key metabolic pathways. This could lead to therapeutic applications in conditions where enzyme dysregulation is a factor.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
